![molecular formula C7H6BrN3 B1525294 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190322-59-8](/img/structure/B1525294.png)
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Übersicht
Beschreibung
“3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is a yellow solid and has a molecular weight of 212.05 .
Molecular Structure Analysis
The InChI code for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is 1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H3,9,10,11) . This indicates that the molecule consists of a pyrrolo[2,3-b]pyridine core with a bromine atom at the 3-position and an amine group at the 4-position.
Physical And Chemical Properties Analysis
“3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” is a yellow solid with a molecular weight of 212.05 . and should be stored at 0-8°C .
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics: FGFR Inhibition
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is crucial in cancer therapy. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, prostate, bladder, and liver cancers . These derivatives, particularly compound 4h, have shown significant inhibitory activity against FGFR1–4, with low nanomolar IC50 values. They have also demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion of cancer cells .
Antiproliferative Activity
The antiproliferative activity of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives has been tested against various cancer cell lines. These compounds have been screened for their ability to inhibit the proliferation of cells such as 4T1 (mouse breast cancer cells), MDA-MB-231, and MCF-7, showing promising results at micromolar concentrations .
Lead Compound Optimization
Due to its potent activity and low molecular weight, 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine serves as an appealing lead compound for further optimization in drug development. Its structure allows for modifications that can enhance its therapeutic potential and pharmacokinetic properties .
Targeting FGFR-Dependent Pathways
The inhibition of FGFR-dependent signaling pathways by 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives can play a significant role in preventing cancer initiation, progression, and resistance to therapy. This makes it a valuable target for developing new cancer treatments .
Human Neutrophil Elastase Inhibition
Beyond cancer therapy, 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine has been used as a scaffold in research targeting human neutrophil elastase (HNE), which is involved in various inflammatory diseases .
Topoisomerase I Inhibition
Some analogs of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine have been found to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition is beneficial in cancer treatment and has shown activity against HIV-1 .
Safety and Hazards
The safety information for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for “3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine” and its derivatives could involve further exploration of their biological activities and mechanisms of action. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Eigenschaften
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCYLEYQRVGIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274414 | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
CAS RN |
1190322-59-8 | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.